molecular formula C20H22O6 B10846851 Atripliciolidtiglate

Atripliciolidtiglate

Cat. No.: B10846851
M. Wt: 358.4 g/mol
InChI Key: QATUWZPYBIHFFR-GAZZCERVSA-N
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Description

ATRIPLICIOLIDTIGLATE is a natural product diterpenoid compound known for its unique biological activities. It has been studied for its potential therapeutic applications, particularly in the treatment of various cancers. The compound is derived from the blushwood tree, Fontainea picrosperma, which is native to northeastern Australia .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ATRIPLICIOLIDTIGLATE involves a multi-step process. A practical laboratory synthesis has been developed that proceeds in 12 steps with an overall yield of 12% and an average yield per step of over 80% . The synthetic route includes the installation of an oxidation pattern common to many biologically active tiglianes and daphnanes.

Industrial Production Methods: Currently, the primary source of this compound is the blushwood tree. due to the limited number and restricted distribution of these trees, there is a consideration for designed tree plantations to address supply needs .

Chemical Reactions Analysis

Types of Reactions: ATRIPLICIOLIDTIGLATE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

ATRIPLICIOLIDTIGLATE has a wide range of scientific research applications:

Mechanism of Action

ATRIPLICIOLIDTIGLATE exerts its effects through the modulation of protein kinase C (PKC) isoforms . This modulation leads to a localized immune response and the rupture of tumor vasculature, resulting in tumor ablation. The compound’s selectivity for specific PKC isoforms makes it a promising candidate for targeted cancer therapies.

Comparison with Similar Compounds

Uniqueness: ATRIPLICIOLIDTIGLATE stands out due to its unprecedented selectivity for specific PKC isoforms, making it an exceptional lead for PKC-related clinical indications . Its unique mechanism of action and potential therapeutic applications in cancer treatment further highlight its significance in scientific research.

Properties

Molecular Formula

C20H22O6

Molecular Weight

358.4 g/mol

IUPAC Name

[(2Z,4R,8R,9R,11R)-2,11-dimethyl-7-methylidene-6,12-dioxo-5,14-dioxatricyclo[9.2.1.04,8]tetradeca-1(13),2-dien-9-yl] (E)-2-methylbut-2-enoate

InChI

InChI=1S/C20H22O6/c1-6-10(2)18(22)25-15-9-20(5)16(21)8-13(26-20)11(3)7-14-17(15)12(4)19(23)24-14/h6-8,14-15,17H,4,9H2,1-3,5H3/b10-6+,11-7-/t14-,15-,17+,20-/m1/s1

InChI Key

QATUWZPYBIHFFR-GAZZCERVSA-N

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@@H]1C[C@@]2(C(=O)C=C(O2)/C(=C\[C@@H]3[C@@H]1C(=C)C(=O)O3)/C)C

Canonical SMILES

CC=C(C)C(=O)OC1CC2(C(=O)C=C(O2)C(=CC3C1C(=C)C(=O)O3)C)C

Origin of Product

United States

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